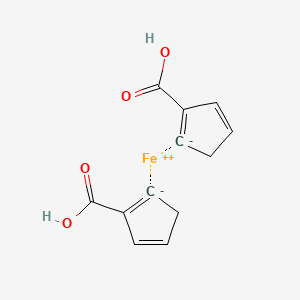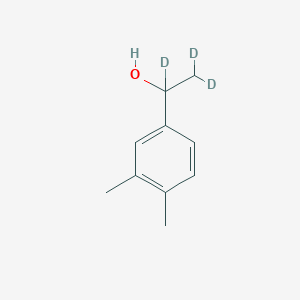![molecular formula C34H46O2P- B13399930 [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite CAS No. 70146-21-3](/img/structure/B13399930.png)
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite typically involves the reaction of 2,3-dihydroxybiphenyl with 2,4-ditert-butylphenol in the presence of a phosphinating agent such as phosphorus trichloride or phosphorus oxychloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine to neutralize the generated hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as distillation and recrystallization, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phosphine oxides
Reduction: Corresponding phosphine
Substitution: Various substituted phosphinites depending on the nucleophile used
Aplicaciones Científicas De Investigación
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphinite complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of sterically hindered phenol groups.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance thermal stability and reduce oxidation.
Mecanismo De Acción
The mechanism of action of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite involves its ability to donate and accept electrons, making it an effective ligand in coordination chemistry. The bulky tert-butyl groups provide steric protection, enhancing the stability of the resulting complexes. The compound can interact with various molecular targets, including metal ions and reactive oxygen species, through its phenoxy and phosphinite groups.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 2,4-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is unique due to its specific structure, which combines the properties of both phenoxy and phosphinite groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. The presence of two bulky tert-butyl groups also provides enhanced steric protection, making it more stable and less prone to degradation.
Propiedades
Número CAS |
70146-21-3 |
|---|---|
Fórmula molecular |
C34H46O2P- |
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
[2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite |
InChI |
InChI=1S/C34H46O2P/c1-31(2,3)22-16-18-24(27(20-22)33(7,8)9)25-14-13-15-29(36-37-35)30(25)26-19-17-23(32(4,5)6)21-28(26)34(10,11)12/h13-21,37H,1-12H3/q-1 |
Clave InChI |
QRCHZOBGJWYNPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C(=CC=C2)OP[O-])C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)


![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)



![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)

![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)


